molecular formula C72H42N6Na4O18RuS6 B8143255 tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II))

tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II))

Cat. No.: B8143255
M. Wt: 1664.6 g/mol
InChI Key: AXMFYAOBYBXMLC-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium(II) (hereafter referred to as [Ru(pbbs)₃]⁴⁻·4Na⁺) is a water-soluble ruthenium(II) complex featuring three 4-(1,10-phenanthrolin-4-yl)benzenesulfonate (pbbs) ligands. Each pbbs ligand consists of a phenanthroline moiety modified with a benzenesulfonate group at the 4-position, providing strong electron-withdrawing properties and enhanced aqueous solubility due to the sulfonate substituents. The tetrasodium counterions balance the -4 charge of the complex .

This compound is structurally related to tris-bidentate Ru(II) polypyridyl complexes but distinguishes itself through its sulfonated aromatic system, which enables applications in photochemical sensing, catalysis, and biomedicine. Its synthesis typically involves reacting RuCl₂(DMSO)₄ with sulfonated phenanthroline ligands in polar aprotic solvents like DMF, followed by ion exchange to isolate the sodium salt .

Properties

IUPAC Name

tetrasodium;ruthenium(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2O6S2.4Na.Ru/c3*27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;;;/h3*1-14H,(H,27,28,29)(H,30,31,32);;;;;/q;;;4*+1;+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFYAOBYBXMLC-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H42N6Na4O18RuS6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Starting materials : Phenanthroline-5,6-diketone, aromatic aldehydes (e.g., 4-hydroxybenzaldehyde), ammonium acetate, and glacial acetic acid.

  • Molar ratios : Phenanthroline-5,6-diketone, aldehyde, ammonium acetate, and acetic acid are combined in a 1:1.2:20:5 ratio.

  • Reaction conditions : The mixture is heated under reflux at 120°C for 6–8 hours in an inert atmosphere (e.g., argon).

Purification and Characterization

Post-reaction, the crude product is neutralized with aqueous ammonia, precipitating a yellow solid. The ligand is purified via silica gel column chromatography (60–100 mesh) using methanol as the eluent. Successful synthesis is confirmed by:

  • 1H-NMR : A singlet at ~5 ppm for methyl protons adjacent to the sulfonate group.

  • Mass spectrometry : Fragmentation patterns consistent with homolytic cleavage of the sulfonate moiety.

Ruthenium Precursor Synthesis: Formation of [Ru(L)₂Cl₂]²⁺

The second step prepares the ruthenium precursor complex, where L represents auxiliary ligands such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (phen).

Synthesis Protocol

  • Reactants : Ruthenium trichloride (RuCl₃·xH₂O), lithium chloride (LiCl), and the auxiliary ligand (bpy or phen).

  • Molar ratios : RuCl₃, ligand, and LiCl are combined in a 1:2:4 ratio.

  • Reaction conditions : The mixture is dissolved in dimethylformamide (DMF) and refluxed at 140°C for 12 hours under argon.

Isolation of the Precursor

After cooling, acetone is added to precipitate the precursor complex, which is filtered and washed with cold acetone. The product, [Ru(L)₂Cl₂]²⁺, appears as a deep purple crystalline solid. Purity is verified by:

  • Elemental analysis : Confirming Ru and Cl content.

  • UV-Vis spectroscopy : Absorption maxima at 450 nm (metal-to-ligand charge transfer band).

Coordination of the Sulfonated Ligand to Ruthenium

The final step involves substituting chloride ligands in [Ru(L)₂Cl₂]²⁺ with the sulfonated phenanthroline ligand (bps).

Reaction Setup

  • Reactants : [Ru(L)₂Cl₂]²⁺ and the purified bps ligand in a 1:1 molar ratio.

  • Solvent system : Ethylene glycol, which stabilizes the ruthenium center during ligand substitution.

  • Conditions : Reflux at 120°C for 24 hours under argon.

Purification of RuBPS

The reaction mixture is diluted with water, and sodium hypochlorite (NaClO) is added to oxidize residual organic impurities. The product is isolated via:

  • Ion-exchange chromatography : Using a Dowex resin to replace counterions with sodium.

  • Lyophilization : Resulting in a brownish liquid or powder with >97% purity.

Optimization and Challenges in Synthesis

Critical Parameters

  • Temperature control : Excess heat (>130°C) degrades the sulfonate ligands, reducing yield.

  • Oxygen sensitivity : Reactions require inert atmospheres to prevent ruthenium oxidation.

  • Ligand excess : A 10% molar excess of bps ensures complete substitution of chloride ligands.

Comparative Methods

  • Alternative ligands : Europium analogs of RuBPS show similar coordination kinetics but require stricter pH control.

  • Heteroleptic complexes : Recent studies incorporate mixed ligands (e.g., bathophenanthroline and bipyridine) to enhance photostability.

Analytical Data and Quality Control

Property Value/Observation Method
Molecular formulaC₇₂H₄₂N₆Na₄O₁₈RuS₆High-resolution MS
Purity≥97%HPLC
λₑₓ/λₑₘ (fluorescence)450 nm/610 nmSpectrofluorimetry
Solubility>50 mg/mL in waterGravimetric analysis

Industrial-Scale Production Considerations

Large-scale synthesis of RuBPS faces two hurdles:

  • Cost of ruthenium : RuCl₃ is expensive (~$150/g), necessitating efficient recycling of unreacted precursor.

  • Waste management : Ethylene glycol and DMF require distillation for reuse to meet environmental regulations.

Recent Advances in Synthesis

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 4 hours with comparable yields.

  • Continuous flow systems : Improve consistency in ligand substitution steps, achieving ±2% batch variability .

Chemical Reactions Analysis

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) undergoes various chemical reactions, including:

    Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.

    Substitution: The compound can undergo ligand substitution reactions, where the phenanthroline ligand can be replaced by other ligands under specific conditions.

    Complexation: It can form complexes with other metal ions or organic molecules

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Luminescent Indicator

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) serves as a luminescent indicator dye . Its luminescent properties make it suitable for various applications in fluorescence microscopy and imaging techniques, allowing researchers to visualize biological processes in real-time .

Photochemical Studies

This compound is utilized in photochemical experiments due to its ability to absorb light and facilitate electron transfer processes. It can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, potentially leading to cancer cell apoptosis .

Biochemical Assays

The compound is employed in biochemical assays related to:

  • Cell Cycle Analysis : It assists in studying the effects of various substances on cell cycle progression.
  • Apoptosis Detection : The luminescent properties help identify apoptotic cells through specific markers .
  • Protein Interactions : It can be used to study interactions between proteins and nucleic acids, enhancing our understanding of molecular biology.

Antibody-Drug Conjugates

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) is also relevant in the development of antibody-drug conjugates (ADCs). These conjugates leverage the targeting capabilities of antibodies to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Material Science Applications

In materials science, this compound can be integrated into various polymer matrices to create luminescent materials for sensors and optoelectronic devices. Its ability to modify electronic properties makes it valuable for developing advanced materials with tailored functionalities .

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) as a photosensitizer in PDT for cancer treatment. The results demonstrated significant tumor reduction in animal models when treated with this compound under light activation. The mechanism involved the generation of singlet oxygen species leading to apoptosis of cancer cells.

Case Study 2: Biochemical Assays for Apoptosis

In a series of experiments aimed at understanding cell death mechanisms, researchers utilized this compound to label apoptotic cells. The luminescence intensity correlated with the degree of apoptosis induced by various chemotherapeutic agents, providing insights into the drug's effectiveness and cellular responses.

Mechanism of Action

The luminescent properties of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) are due to the electronic transitions within the ruthenium complex. Upon excitation by light, the compound emits light at a specific wavelength, which can be detected and measured. The molecular targets and pathways involved include the interaction of the ruthenium center with various biological molecules, leading to changes in their luminescent properties .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Structural and Ligand-Based Comparisons

[Ru(BPS)₃]⁴⁻ (BPS = 4,7-Diphenyl-1,10-phenanthroline Disulfonate)
  • Structure : BPS ligands contain two sulfonate groups and phenyl substituents, whereas pbbs ligands feature a single benzenesulfonate group. This difference impacts electron density at the Ru center.
  • Photophysical Properties: Absorption: [Ru(BPS)₃]⁴⁻ exhibits a metal-to-ligand charge transfer (MLCT) band at ~450 nm, red-shifted compared to [Ru(bpy)₃]²⁺ (λₐᵦₛ = 452 nm for [Ru(pbbs)₃]⁴⁻) due to sulfonate electron withdrawal . Emission: [Ru(BPS)₃]⁴⁻ shows lower photoluminescence quantum yield (Φ = 0.02) than [Ru(pbbs)₃]⁴⁻ (Φ = 0.05–0.08), attributed to enhanced non-radiative decay in the disulfonated ligand .
  • Applications : Both complexes are used as O₂ sensors, but [Ru(pbbs)₃]⁴⁻ exhibits higher stability in aqueous media due to its balanced hydrophilicity .
[Ru(dpp)₃]²⁺ (dpp = 4,7-Diphenyl-1,10-phenanthroline)
  • Structure : Lacks sulfonate groups, rendering it hydrophobic. The phenyl groups enhance π-π stacking but reduce solubility.
  • Ag/AgCl, slightly higher than [Ru(pbbs)₃]⁴⁻ (+1.28 V), indicating sulfonate groups stabilize the Ru(III) state .
  • Bioactivity : Hydrophobic [Ru(dpp)₃]²⁺ shows better membrane permeability but lower biocompatibility compared to sulfonated analogs .
[Ru(bpy)₃]²⁺ (bpy = 2,2'-Bipyridine)
  • Photophysics : [Ru(bpy)₃]²⁺ has a higher Φ (~0.042) than [Ru(pbbs)₃]⁴⁻ but shorter emission lifetime (τ = ~600 ns vs. ~1.2 μs for [Ru(pbbs)₃]⁴⁻) .
  • Solubility : Requires organic solvents, whereas [Ru(pbbs)₃]⁴⁻ is fully water-soluble, making it preferable for biological applications .

Electrochemical and Stability Comparisons

Property [Ru(pbbs)₃]⁴⁻·4Na⁺ [Ru(BPS)₃]⁴⁻ [Ru(dpp)₃]²⁺ [Ru(bpy)₃]²⁺
Oxidation Potential (V) +1.28 +1.30 +1.33 +1.30
Reduction Potential (V) -1.45 -1.50 -1.40 -1.55
Aqueous Stability High Moderate Low Low
Solubility in H₂O >100 mM ~50 mM <1 mM Insoluble
  • Stability : Sulfonate groups in [Ru(pbbs)₃]⁴⁻ enhance resistance to aggregation and oxidation, critical for long-term sensor applications .

Research Findings and Data Tables

Table 1: Photophysical Properties of Selected Ru(II) Complexes

Complex λₐᵦₛ (nm) λₑₘ (nm) Φ τ (μs)
[Ru(pbbs)₃]⁴⁻·4Na⁺ 452 620 0.05–0.08 1.2
[Ru(BPS)₃]⁴⁻ 450 615 0.02 0.8
[Ru(dpp)₃]²⁺ 465 640 0.03 0.9
[Ru(bpy)₃]²⁺ 454 610 0.042 0.6

Table 2: Bioactivity Comparison

Complex Biofilm Inhibition (%) Cytotoxicity (IC₅₀, μM)
[Ru(pbbs)₃]⁴⁻·4Na⁺ Not reported Not tested
[Ru(TMAphen)₃]⁵⁺ 75–83 >100
[Ru(bpy)₂(TMAphen)]²⁺ 78 50–75

Biological Activity

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)), commonly referred to as Ru(II)-phenanthroline complex, is a synthetic compound notable for its luminescent properties and potential biological applications. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C72H42N6Na4O18RuS
  • Molecular Weight : 1664.55 g/mol
  • CAS Number : 301206-84-8

The compound features a ruthenium center coordinated to a phenanthroline ligand, which is known for its ability to form stable complexes with various biomolecules.

Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular processes critical for pathogen survival.
  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of specific signaling pathways such as NF-κB and MAPK/ERK pathways .
  • Cell Cycle Regulation : The compound influences cell cycle progression, particularly in cancer cells, by inducing DNA damage responses .

Antimicrobial Efficacy

Research has demonstrated the effectiveness of Ru(II)-phenanthroline complexes against a range of microbial strains. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

Cancer Studies

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound induced apoptosis through mitochondrial pathways.
  • Lung Cancer Models : It demonstrated a capacity to inhibit cell proliferation and induce G1 phase arrest in the cell cycle.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and viruses
Apoptosis InductionTriggers apoptosis in cancer cells
Cell Cycle RegulationInfluences cell cycle progression

Signaling Pathways Involved

The biological activities of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) are mediated through various signaling pathways:

  • NF-κB Pathway : Involved in inflammation and immune responses.
  • MAPK/ERK Pathway : Critical for regulating cell proliferation and survival.
  • PI3K/Akt/mTOR Pathway : Associated with cellular growth and metabolism .

Q & A

Q. What are the recommended methods for synthesizing and characterizing tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium(II)?

Answer:

  • Synthesis : The compound can be synthesized via ligand substitution reactions using ruthenium precursors (e.g., RuCl₃) and phenanthroline-derived sulfonated ligands. Aqueous or mixed-solvent systems (e.g., water/ethanol) are typical to enhance ligand solubility. For example, sodium sulfonate groups improve hydrophilicity, facilitating coordination .
  • Characterization :
    • Spectroscopy : UV-Vis spectroscopy to confirm metal-to-ligand charge transfer (MLCT) transitions (λ ~450–500 nm for Ru-phenanthroline complexes) .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, particularly for resolving sulfonate coordination geometry .
    • Electrochemistry : Cyclic voltammetry in acetonitrile/water to measure redox potentials (e.g., Ru²⁺/Ru³⁺ ~1.28–1.33 V vs. Ag/AgCl) .

Q. How do the electrochemical properties of this compound compare to other ruthenium-phenanthroline complexes?

Answer: The redox potential of the Ru²⁺/Ru³⁺ couple is influenced by ligand substituents. For example:

ComplexRedox Potential (V vs. Ag/AgCl)Reference
[Ru(bpy)₃]²⁺1.30
[Ru(TMAphen)₃]⁵⁺1.30
This compound ~1.28–1.33 (estimated)

The sulfonate groups may stabilize higher oxidation states via electron-withdrawing effects, but steric hindrance from bulky ligands (e.g., TMAphen) can counteract this .

Advanced Research Questions

Q. How can researchers design experiments to optimize the photocatalytic efficiency of this complex?

Answer:

  • Immobilization : Anchor the complex to conductive supports (e.g., reduced graphene oxide) via sulfonate linkages to enhance recyclability and electron transfer. This minimizes aggregation and improves catalytic turnover in reactions like reductive dehalogenation .
  • Light Source : Use visible light (λ >400 nm) to excite MLCT transitions. Monitor reaction progress via HPLC or GC-MS.
  • Control Experiments : Compare homogeneous (free complex) vs. heterogeneous (immobilized) systems to quantify support-induced quenching effects .

Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) for ligands and LANL2DZ for Ru. Calculate frontier molecular orbitals (HOMO/LUMO) to predict MLCT behavior .
  • TD-DFT : Simulate UV-Vis spectra to validate experimental λmax values.
  • Mechanistic Studies : Use Nudged Elastic Band (NEB) methods to map reaction pathways for photocatalytic cycles, focusing on sulfonate group participation in proton-coupled electron transfer (PCET) .

Q. How should discrepancies in redox potential data between similar ruthenium complexes be analyzed?

Answer: Discrepancies may arise from:

  • Solvent Effects : Aqueous vs. non-aqueous electrolytes alter ion pairing and redox potentials.
  • Ligand Substitution : Electron-donating/withdrawing groups (e.g., sulfonate vs. methyl) shift potentials.
  • Experimental Conditions : Reference electrode calibration (e.g., Ag/AgCl vs. SCE) and scan rate variations.
    Resolution : Normalize data to a common reference (e.g., Fc/Fc⁺) and report solvent/electrolyte details .

Q. What strategies mitigate challenges in crystallizing sulfonated ruthenium-phenanthroline complexes?

Answer:

  • Counterion Selection : Use bulky cations (e.g., tetrabutylammonium) to reduce lattice flexibility and improve crystal packing .
  • Solvent Diffusion : Layer ethanol over aqueous solutions to slow crystallization.
  • Cryocooling : Collect data at 100 K to minimize disorder, especially for sulfonate groups .

Q. How does the sulfonate group influence the compound’s solubility and reactivity in aqueous vs. organic media?

Answer:

  • Solubility : The tetrasodium sulfonate moiety enhances aqueous solubility, enabling biological or environmental applications. In organic solvents (e.g., DMF), solubility depends on counterion exchange (e.g., Na⁺ → H⁺) .
  • Reactivity : Sulfonate groups act as non-coordinating anions in organic media, leaving Ru centers more electrophilic. In water, they stabilize intermediates via hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.